molecular formula C21H18ClN3O4S2 B14109398 N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14109398
M. Wt: 476.0 g/mol
InChI Key: LOYNXBDEEMMUHZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the thiophen-2-yl ethyl group and the 5-chloro-2-methoxyphenyl group. Each step requires specific reagents, catalysts, and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure could impart unique characteristics to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide include other thieno[3,2-d]pyrimidine derivatives, as well as compounds with similar aromatic and heterocyclic structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination can result in unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H18ClN3O4S2

Molecular Weight

476.0 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H18ClN3O4S2/c1-29-17-5-4-13(22)11-15(17)23-18(26)12-25-16-7-10-31-19(16)20(27)24(21(25)28)8-6-14-3-2-9-30-14/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26)

InChI Key

LOYNXBDEEMMUHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

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